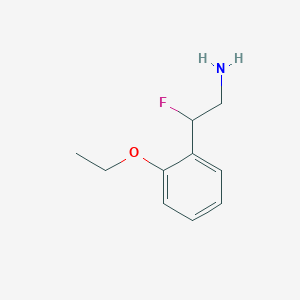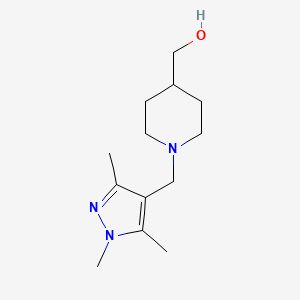
(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol
Descripción general
Descripción
(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol, also known as TMPPM, is an organic compound of significant research interest. It belongs to the class of organic compounds known as piperidines and is a derivative of (1-methyl-4-piperidinyl)methanol. TMPPM has a variety of applications in the scientific research field, ranging from its use as a substrate in enzymatic assays to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Heterocyclic Building Blocks in Medicinal Chemistry
The compound is a heterocyclic building block that can be used in the synthesis of various medicinal agents. Its structure contains a pyrazole ring, which is a common motif in many pharmaceuticals due to its mimicry of the adenine base in nucleic acids. This structural similarity allows for potential interactions with biological targets such as enzymes and receptors .
Antileishmanial and Antimalarial Activities
Recent studies have shown that derivatives of the pyrazole compound exhibit significant in vitro antileishmanial and in vivo antimalarial activities. These findings suggest that the compound could serve as a starting point for the development of new treatments for leishmaniasis and malaria, two major parasitic diseases affecting millions worldwide .
Agricultural Chemical Research
Pyrazole derivatives, including the compound , have been explored for their potential use in agricultural chemicals. For instance, they can be used to synthesize malonamide derivatives, which have shown promise as novel insecticides. This application is particularly important for developing safer and more effective pest control methods .
Supramolecular Chemistry
The compound’s ability to form stable structures through hydrogen bonding makes it a candidate for use in supramolecular chemistry. This field involves the creation of complex structures with specific functions, such as molecular recognition, which is vital for the development of new materials and sensors .
Organic Synthesis Methodologies
This compound is also valuable in organic synthesis, serving as a precursor for various synthetic methodologies. Its versatility allows for the creation of a wide range of alkyl and aryl-1H-pyrazoles, which are useful intermediates in the synthesis of more complex organic molecules .
Propiedades
IUPAC Name |
[1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-10-13(11(2)15(3)14-10)8-16-6-4-12(9-17)5-7-16/h12,17H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXNUDHNHXSSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




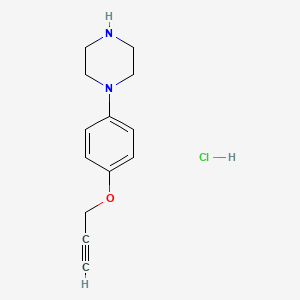
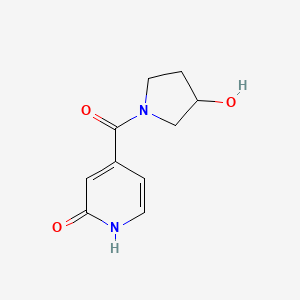
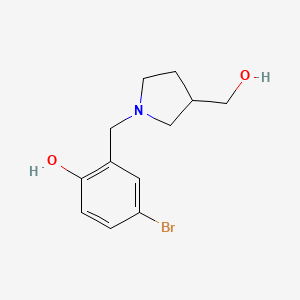
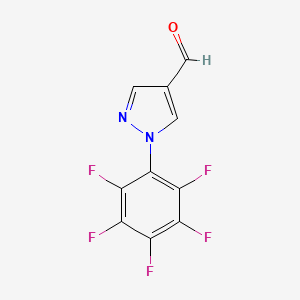
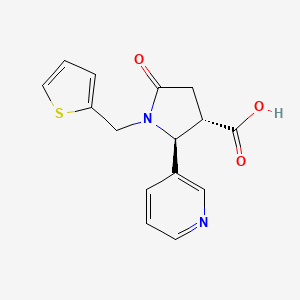
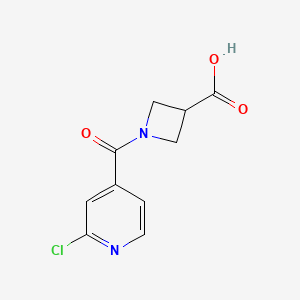
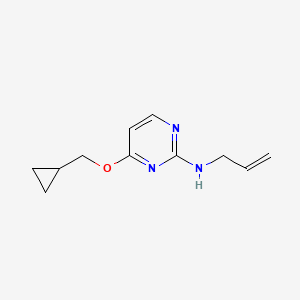
![2-(2-Thienyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474052.png)
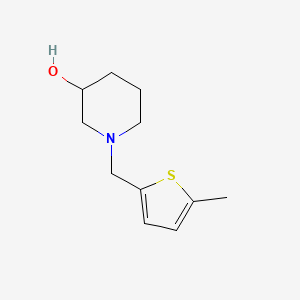
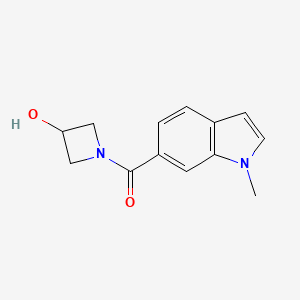
![Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1474059.png)
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1474060.png)
